Epicatechin-2-sulfonate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

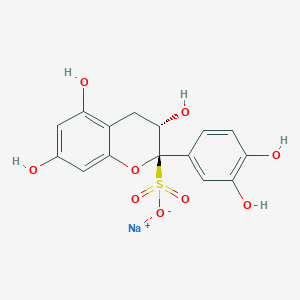

Epicatechin-2-sulfonate sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C15H13NaO9S and its molecular weight is 392.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Mechanisms of Action:

Epicatechin-2-sulfonate sodium salt has been shown to exert beneficial effects on cardiovascular health primarily through its antioxidant properties and ability to improve endothelial function. Research indicates that epicatechin can lower blood pressure, restore endothelial function, and decrease oxidative stress levels in hypertensive models.

Case Study:

A study conducted on rats with deoxycorticosterone acetate (DOCA)-salt-induced hypertension demonstrated that chronic treatment with epicatechin significantly prevented increases in systolic blood pressure. The high dosage of epicatechin reduced plasma endothelin-1 levels and oxidative stress markers while enhancing the expression of protective genes such as nuclear factor-E2-related factor-2 (Nrf2) .

Data Table: Effects of Epicatechin on Cardiovascular Parameters

| Parameter | Control Group | DOCA-Salt Group | Epicatechin (10 mg/kg) |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 120 ± 5 | 160 ± 7 | 130 ± 6 |

| Plasma Endothelin-1 (pg/mL) | 5 ± 1 | 15 ± 3 | 7 ± 2 |

| Aortic Superoxide Levels (μM) | 0.5 ± 0.1 | 2.5 ± 0.3 | 0.8 ± 0.2 |

| NADPH Oxidase Activity (U/mg) | 1.0 ± 0.1 | 3.0 ± 0.4 | 1.5 ± 0.3 |

Cosmetic Applications

This compound is also being explored for its potential use in cosmetic formulations due to its antioxidant properties and ability to enhance skin hydration.

Formulation Studies:

Research has indicated that incorporating epicatechin derivatives into cosmetic products can improve skin hydration and elasticity. A study focused on the formulation of topical products using response surface methodology showed that epicatechin could significantly enhance the moisturizing effects when combined with other ingredients like soy lecithin and phytantriol .

Data Table: Effects of Epicatechin in Cosmetic Formulations

| Ingredient | Moisturizing Effect (%) | Stability (Days) |

|---|---|---|

| Control (No Epicatechin) | 30 | 14 |

| Epicatechin (1%) | 45 | 21 |

| Epicatechin (2%) | 60 | 30 |

Biochemical Research

In biochemical research, this compound serves as a valuable reagent for various analytical techniques, including chromatography.

Ion-Pair Chromatography:

The compound has been utilized as an ion-pairing agent in high-performance liquid chromatography to enhance the separation of biomolecules. Its sulfonate group improves solubility and interaction with polar solvents, facilitating better resolution in chromatographic analyses .

Case Study:

A study highlighted the use of this compound as an effective ion-pair reagent in separating flavonoids from complex mixtures, demonstrating its utility in both research and industrial applications.

Eigenschaften

CAS-Nummer |

35603-75-9 |

|---|---|

Molekularformel |

C15H13NaO9S |

Molekulargewicht |

392.3 g/mol |

IUPAC-Name |

sodium;(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromene-2-sulfonate |

InChI |

InChI=1S/C15H14O9S.Na/c16-8-4-11(18)9-6-14(20)15(25(21,22)23,24-13(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,14,16-20H,6H2,(H,21,22,23);/q;+1/p-1/t14-,15+;/m0./s1 |

InChI-Schlüssel |

BWXMYLYTQIRQAP-LDXVYITESA-M |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |

Isomerische SMILES |

C1[C@@H]([C@@](OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |

Synonyme |

epicatechin-2-sulfonate sodium salt epicatechin-2-sulfonate sodium salt, (2R-cis)-isomer epicatechin-2-sulfonate sodium salt, (2S-trans)-isomer epicatechin-2-sulfonate sodium salt, (cis)-isomer Z 7050 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.